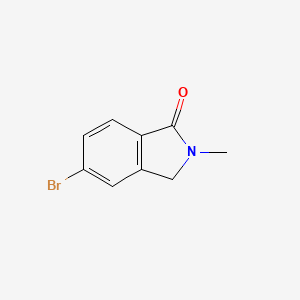

7-Méthyl-1,2,3,4-tétrahydro-1,8-naphtyridine

Vue d'ensemble

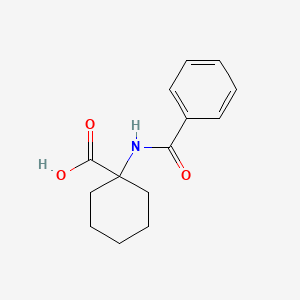

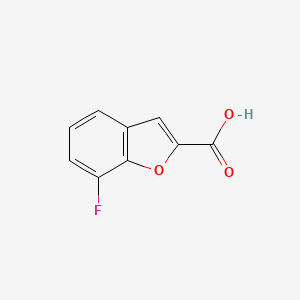

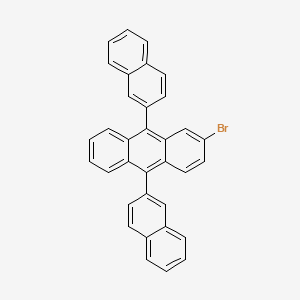

Description

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (7-MeTHN) is a compound that has been studied extensively for its potential applications in scientific research. 7-MeTHN is a synthetic compound with a unique structure that has been found to possess a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Activités biologiques

Les 1,8-naphtyridines, dont la 7-méthyl-1,2,3,4-tétrahydro-1,8-naphtyridine, sont devenues une classe importante de composés hétérocycliques en raison de leurs diverses activités biologiques . Elles sont reconnues pour leur potentiel en chimie médicinale .

Propriétés photochimiques

Ces composés présentent également des propriétés photochimiques uniques . Ceci les rend utiles dans diverses applications qui nécessitent des matériaux sensibles à la lumière .

Applications antibactériennes

La gémi floxacine, un composé contenant un noyau 1,8-naphtyridine, a atteint le marché pharmaceutique pour le traitement des infections bactériennes . Cela suggère que la this compound pourrait potentiellement avoir des applications antibactériennes similaires .

Ligands

Les 1,8-naphtyridines sont utilisées comme ligands . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination .

Composants des diodes électroluminescentes (LED)

Cette classe d'hétérocycles trouve son utilité en tant que composants de diodes électroluminescentes . Les LED sont largement utilisées dans diverses applications, de l'éclairage aux affichages .

Cellules solaires à colorant sensibilisé

Les 1,8-naphtyridines sont utilisées dans les cellules solaires à colorant sensibilisé . Il s'agit d'un type de cellule solaire qui convertit la lumière visible en électricité .

Capteurs moléculaires

Ces composés sont utilisés dans le développement de capteurs moléculaires . Les capteurs moléculaires sont des dispositifs qui peuvent détecter et répondre aux changements de l'environnement .

Systèmes hôte-invité d'auto-assemblage

Les 1,8-naphtyridines sont utilisées dans les systèmes hôte-invité d'auto-assemblage . Ce sont des systèmes où deux composants ou plus sont capables de former spontanément une structure plus grande .

Mécanisme D'action

Mode of Action

The exact mode of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is currently unknown due to the lack of specific studies on this compound. It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine may interact with its targets through a similar mechanism.

Safety and Hazards

Propriétés

IUPAC Name |

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWCJMBLUCNJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624704 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274676-47-0 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine relevant in medicinal chemistry?

A1: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a valuable building block for synthesizing arginine mimetics. These mimetics are particularly useful in developing αv integrin inhibitors, a class of potential therapeutics for diseases like idiopathic pulmonary fibrosis (IPF). The tetrahydronaphthyridine moiety mimics the guanidinium group of arginine, facilitating interactions with aspartic acid residues in target proteins [].

Q2: What synthetic challenges are associated with 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and how does the research article address them?

A2: Traditional synthesis of tetrahydronaphthyridines involves late-stage hydrogenation of aromatic 1,8-naphthyridine derivatives, often requiring harsh conditions and presenting purification challenges []. The research article proposes a novel synthetic route employing a Horner–Wadsworth–Emmons reaction using a diphosphorylated 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative. This approach offers several advantages:

- Higher yields: The Horner–Wadsworth–Emmons reaction consistently produces higher yields compared to previously reported Wittig reactions [].

- Improved purity: The process minimizes the formation of byproducts, resulting in higher purity without requiring extensive chromatographic purification [].

- Scalability: The absence of chromatographic steps and the use of milder reagents make this approach more amenable to large-scale synthesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)